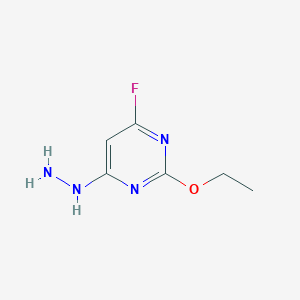

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Description

Properties

IUPAC Name |

(2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXLELUXFCPFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449163 | |

| Record name | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166524-66-9 | |

| Record name | Pyrimidine, 2-ethoxy-4-fluoro-6-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile heterocyclic compound. Given the prominence of fluorinated pyrimidines in medicinal chemistry, this guide consolidates essential information on its chemical properties, synthesis, and analytical characterization to support research and development activities.[1][2]

Chemical Structure and Properties

This compound is a polysubstituted pyrimidine featuring an ethoxy group, a fluorine atom, and a hydrazinyl moiety.[3] These functional groups impart a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[3]

Figure 1: Chemical structure of this compound.

| Identifier | Value | Reference |

| CAS Number | 166524-66-9 | [3][4] |

| Molecular Formula | C₆H₉FN₄O | [4] |

| Molecular Weight | 172.16 g/mol | [3][4] |

| IUPAC Name | (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine | [5] |

| InChI Key | JFXLELUXFCPFRP-UHFFFAOYSA-N | [3] |

| Property | Value | Reference |

| Physical State | White solid | [6] |

| Melting Point | 141 - 143 °C | [6] |

| Boiling Point | 336.8 °C at 760 mmHg (Predicted) | |

| Density | 1.43 g/cm³ (Predicted) | |

| ¹H NMR (ppm) | δ ~1.3–1.5 (CH₃), δ ~4.4–4.6 (OCH₂), δ ~5.5–6.5 (NH₂) | [3] |

| ¹³C NMR (ppm) | δ ~160–165 (C-F) | [3] |

| ¹⁹F NMR (ppm) | δ ~-120 to -140 | [3] |

| IR (cm⁻¹) | ~3300 (N-H stretch) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-substituted pyrimidine precursor. The common route involves the selective displacement of a fluorine atom from 2-ethoxy-4,6-difluoropyrimidine using hydrazine hydrate.[3][6]

Figure 2: Workflow for the synthesis of this compound.

This protocol is adapted from the procedure outlined in patent US05461153.

-

Preparation: A mixture of 2-ethoxy-4,6-difluoropyrimidine (100 g, 0.59 mol, assuming 94% purity), acetonitrile (275 mL), and water (107 g) is prepared in a suitable reaction vessel.

-

Cooling: The mixture is cooled to a temperature of 5° to 10° C using an ice bath.

-

Reagent Addition: Triethylamine (68 g, 0.67 mol) is added to the cooled mixture. Subsequently, hydrazine hydrate (34 g, 0.68 mol) is added slowly while maintaining the temperature between 5° and 10° C with continuous stirring and cooling.

-

Reaction: After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes under cooling. The cooling bath is then removed, and the mixture is allowed to warm to room temperature over a total reaction time of 1 hour.

-

Isolation: The solid product that forms is collected by vacuum filtration.

-

Purification: The collected solid is washed sequentially with two 100 mL portions of water and then with 50 mL of ethanol.

-

Drying: The purified product is dried to yield this compound as a white solid. The reported yield is approximately 80%.

The precursor is synthesized in a multi-step process starting from O-ethylisourea or urea.

-

Cyclization: 2-Ethoxy-4,6-dihydroxypyrimidine is formed through the reaction of an O-ethylisourea salt with a diethyl malonate in the presence of a base like sodium ethoxide.[3]

-

Chlorination: The dihydroxy-pyrimidine intermediate is converted to 2-ethoxy-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

-

Fluorination: The final step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is treated with a fluorinating agent, such as potassium fluoride, to yield 2-ethoxy-4,6-difluoropyrimidine.[3][7] This step requires careful control of temperature (e.g., 80-120 °C) and reaction time to achieve selective di-fluorination.[3][7]

Analysis and Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. A combination of spectroscopic techniques is used for the comprehensive analysis of this compound.

Figure 3: Analytical workflow for the characterization of the title compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include a triplet and a quartet for the ethoxy group, a singlet for the pyrimidine proton, and broad signals for the hydrazinyl protons.[3]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key signals will confirm the number of unique carbon atoms and the presence of a carbon attached to fluorine, which will appear as a doublet due to C-F coupling.[3]

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom. A single resonance is expected.[3]

-

Data Processing: Process the acquired spectra (phasing, baseline correction, and integration) and assign the peaks based on their chemical shifts, multiplicities, and integration values to confirm the structure.

Reactivity and Potential Applications

The pyrimidine ring in this compound is electron-deficient, influencing the reactivity of its substituents.[3] The hydrazinyl group serves as a key nucleophilic site, enabling reactions to form larger, more complex heterocyclic systems like triazolopyrimidines, which are known for a wide range of pharmacological activities.[8]

Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including as potential antitumor and anti-inflammatory agents.[9][10] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[1] Therefore, this compound represents a valuable building block for the synthesis of novel compounds in drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 166524-66-9 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. musechem.com [musechem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives of 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid. II. Pirazolo-[3,4-d]-pyrimidine and hydrazinopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS: 166524-66-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key heterocyclic intermediate in pharmaceutical and chemical research. It details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, presenting data in a format accessible to researchers and drug development professionals.

Introduction

This compound (CAS No. 166524-66-9) is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis.[1] The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of nucleobases and a wide array of pharmacologically active compounds.[1] This particular molecule integrates three key functional groups:

-

An ethoxy group at the 2-position.

-

A fluorine atom at the 4-position, which can enhance metabolic stability and binding affinity to biological targets.[1]

-

A hydrazinyl moiety at the 6-position, a potent nucleophile and a precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

Its unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures for drug discovery and materials science.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 166524-66-9 | [2][3] |

| Molecular Formula | C₆H₉FN₄O | [3][4] |

| Molecular Weight | 172.16 g/mol | [1][4] |

| Appearance | White solid | [2][5] |

| Melting Point | 141-143 °C | [2] |

| Boiling Point | 234.9 ± 50.0 °C (Predicted) | [6] |

| Density | 1.43 g/cm³ (Predicted) | [6] |

| pKa | 4.99 ± 0.70 (Predicted) | [6] |

| InChI Key | JFXLELUXFCPFRP-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functional group manipulations. The overall workflow is depicted below.

References

- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. NewblueCHEM-- 166524-66-9--High purity 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine in stock, CasNo.166524-66-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Pivotal Role of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized pyrimidine derivative that has emerged as a critical synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising an ethoxy group, a fluorine atom, and a reactive hydrazinyl moiety, make it a versatile building block for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of bioactive molecules, including potent kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 166524-66-9 |

| Molecular Formula | C₆H₉FN₄O |

| Molecular Weight | 172.16 g/mol |

| Appearance | White solid |

| Melting Point | 141-143 °C[1] |

| Boiling Point | 336.8 °C at 760 mmHg |

| Density | 1.43 g/cm³ |

| LogP | 1.07 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A general and efficient pathway involves the selective nucleophilic substitution of a di-halogenated pyrimidine derivative.

Experimental Protocol: Preparation of this compound

This protocol details the synthesis of the title compound from 2-ethoxy-4,6-difluoropyrimidine.

Materials:

-

2-Ethoxy-4,6-difluoropyrimidine (94% purity)

-

Acetonitrile

-

Water

-

Triethylamine

-

Hydrazine hydrate

Procedure:

-

A mixture of 100 g (0.59 mol) of 94% purity 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.

-

To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.

-

Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly with continuous stirring and cooling, maintaining the temperature between 5 °C and 10 °C.

-

After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.

-

The reaction mixture is then allowed to warm to room temperature over a total of 1 hour.

-

The solid product that forms is collected by vacuum filtration.

-

The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.

-

The resulting white solid is the desired product, this compound.

Yield: 79.7 g (80% of theoretical yield).[1]

Role as a Synthetic Intermediate

The strategic placement of the ethoxy, fluoro, and hydrazinyl groups on the pyrimidine ring endows this compound with a unique reactivity profile, making it an invaluable intermediate for the synthesis of fused heterocyclic systems. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the hydrazinyl group serves as a potent nucleophile, ideal for cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

The general workflow for this synthesis is depicted below:

Proposed Experimental Protocol: Synthesis of a 7-ethoxy-5-fluoropyrazolo[1,5-a]pyrimidine derivative

This proposed protocol is based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add diethyl malonate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 7-ethoxy-5-fluoro-2-hydroxypyrazolo[1,5-a]pyrimidine.

Expected Yield: High yields are generally reported for similar cyclocondensation reactions.

Application in Drug Discovery: PI3Kδ Inhibitors

Derivatives of pyrazolo[1,5-a]pyrimidine synthesized from this compound have shown significant promise as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[2] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

The inhibitory action of these compounds on the PI3K/AKT/mTOR signaling pathway is a key area of research in the development of new therapeutics.

The pyrazolo[1,5-a]pyrimidine core, derived from this compound, serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the PI3Kδ isoform. The fluorine atom can contribute to improved metabolic stability and binding interactions within the active site of the enzyme.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry. Its utility in the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, has been demonstrated to be a fruitful strategy in the development of targeted therapeutics, such as PI3Kδ inhibitors. The synthetic accessibility and reactive nature of this compound ensure its continued importance in the discovery and development of novel drug candidates. Further exploration of its reactivity and application in the synthesis of other heterocyclic scaffolds is a promising avenue for future research.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Gateway to Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including an electron-rich pyrimidine core, a strategically placed fluorine atom, and a reactive hydrazinyl moiety, make it an attractive starting point for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent anticancer and antimicrobial agents. By examining the biological activities of its derivatives, we elucidate potential signaling pathways and molecular targets, providing a roadmap for future drug discovery efforts.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The versatile nature of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents can profoundly influence a molecule's binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy.

This compound represents a key building block for the synthesis of novel pyrimidine-based drug candidates. The ethoxy group can influence solubility and interactions with hydrophobic pockets of target proteins. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions.[1] Crucially, the hydrazinyl group serves as a versatile chemical handle for the construction of more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are themselves associated with a broad range of pharmacological activities.[1]

Synthetic Pathways and Chemical Properties

The synthesis of this compound is a multi-step process that typically begins with the construction of a di-substituted pyrimidine ring.

General Synthesis Workflow

The synthetic route generally involves the initial formation of a 2-ethoxy-4,6-dihalopyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

Key Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis, derived from established methodologies for similar compounds.

Step 1: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine To a stirred solution of 2-Ethoxy-4,6-dihydroxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride (POCl3) is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux for several hours. After completion, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid, 2-Ethoxy-4,6-dichloropyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Fluorination of 2-Ethoxy-4,6-dichloropyrimidine The 2-Ethoxy-4,6-dichloropyrimidine is subjected to a halogen exchange (Halex) reaction. This is typically achieved by heating with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product, 2-Ethoxy-4,6-difluoropyrimidine, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired product.

Step 3: Hydrazinolysis of 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise at a low temperature to control the exothermic reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried.

Potential Applications in Medicinal Chemistry: Anticancer Activity

While direct biological data for this compound is not extensively available in the public domain, the vast body of research on structurally related pyrimidine and hydrazone derivatives provides strong evidence for its potential as a precursor to potent anticancer agents. These derivatives have been shown to target various key signaling pathways implicated in cancer progression.

Inhibition of Protein Kinases

Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition The EGFR signaling pathway is frequently overactivated in various cancers, including non-small cell lung cancer (NSCLC). Several approved EGFR inhibitors feature a pyrimidine core. Derivatives of this compound could be designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

3.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Pyrimidine-based compounds have shown significant potential as VEGFR-2 inhibitors.

3.1.3. Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrimidine derivatives have been successfully developed as inhibitors of both PI3K and mTOR.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported in vitro activities of pyrimidine derivatives that share structural similarities with potential derivatives of this compound. This data highlights the potential potency that can be achieved from this scaffold.

| Compound Class | Target | IC50 (nM) | Cancer Cell Line(s) |

| 6-Hydrazinyl-2,4-bismorpholino pyrimidine derivative | - | 50 | H460 (Lung) |

| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 21 | - |

| Pyrido[3,2-d]pyrimidine derivative | PI3Kδ | 2.82 | - |

| Pyrazolopyrimidine derivative | mTOR | 0.49 | - |

| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | - |

Table 1: In vitro activities of structurally related pyrimidine derivatives.

Potential Applications in Medicinal Chemistry: Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Hydrazone derivatives of pyrimidines have demonstrated promising activity against a range of bacteria and fungi, suggesting that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.

Mechanism of Action

The antimicrobial mechanism of fluorinated pyrimidines often involves their conversion within the microbial cell to fraudulent nucleotides. These can then be incorporated into RNA and DNA, leading to the disruption of protein synthesis and DNA replication. Additionally, these metabolites can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.

Quantitative Data for Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrimidine-hydrazone derivatives against various microbial strains, indicating the potential of this chemical class.

| Compound Class | Microorganism | MIC (µg/mL) |

| Pyrimidine-hydrazone derivative | Staphylococcus aureus | 6.25 |

| Pyrimidine-hydrazone derivative | Escherichia coli | 12.5 |

| Fluorinated Schiff base | Bacillus subtilis | MIC values comparable to standard drugs |

| Dihydropyrimidine derivative | Micrococcus luteus | 0.08 |

Table 2: Antimicrobial activities of structurally related pyrimidine-hydrazone derivatives.

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. While direct biological data on the compound itself is limited, the extensive research on its structural analogs strongly suggests its potential as a precursor for the development of novel anticancer and antimicrobial agents. The strategic combination of the pyrimidine core, a fluorine substituent, and a reactive hydrazinyl moiety provides a powerful platform for generating diverse chemical libraries.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of this compound. High-throughput screening against a panel of protein kinases and various microbial strains would be a crucial first step in identifying lead compounds. Subsequent structure-activity relationship (SAR) studies would then guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

An In-depth Review of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of an ethoxy, a fluoro, and a hydrazinyl group on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications, with a particular emphasis on experimental protocols and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 166524-66-9 | [1][2][3][4] |

| Molecular Formula | C6H9FN4O | [3] |

| Molecular Weight | 172.16 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | 141-143 °C | |

| Boiling Point (Predicted) | 234.9 ± 50.0 °C | [3] |

| Density (Predicted) | 1.43 g/cm³ | [3] |

| Flash Point (Predicted) | 95.9 °C | [3] |

| pKa (Predicted) | 4.99 ± 0.70 | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of the pyrimidine ring, followed by sequential halogenation and hydrazinolysis. The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The conversion of 2-Ethoxy-4,6-dihydroxypyrimidine to 2-Ethoxy-4,6-dichloropyrimidine is achieved through a chlorination reaction.[5]

-

Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl3), and a base such as triethylamine.[5]

-

Molar Ratios: The molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to phosphorus oxychloride is reported to be between 1:1 and 1:3.[5]

-

Procedure: The reaction is performed under basic conditions.[5] While specific procedural details are limited, this type of reaction typically involves heating the dihydroxypyrimidine with an excess of phosphorus oxychloride, often in the presence of a tertiary amine to neutralize the generated HCl.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

The dichlorinated intermediate is then converted to 2-Ethoxy-4,6-difluoropyrimidine via a halogen exchange reaction.[5]

-

Reagents: 2-Ethoxy-4,6-dichloropyrimidine and a fluorinating agent, typically potassium fluoride (KF).[5]

-

Molar Ratios: The molar ratio of 2-ethoxy-4,6-dichloropyrimidine to potassium fluoride is between 1:2 and 1:5.[5]

-

Reaction Conditions: The reaction is carried out at a temperature of 80-120 °C for 6 hours.[5]

-

Yield and Purity: A reported yield for this step is 82.7% with a purity of 99.1% (HPLC).[5]

Step 4: Synthesis of this compound

The final step involves the selective mono-substitution of a fluorine atom with a hydrazinyl group.

-

Reagents: 2-Ethoxy-4,6-difluoropyrimidine, hydrazine hydrate, and triethylamine.

-

Solvent: Acetonitrile and water.

-

Procedure:

-

A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.

-

To this mixture, 68 g (0.67 mol) of triethylamine is added.

-

Then, 34 g (0.68 mol) of hydrazine hydrate is added slowly with stirring while maintaining the temperature between 5 and 10 °C.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.

-

The resulting solid is collected by vacuum filtration, washed twice with 100 mL portions of water, and then with 50 mL of ethanol.

-

-

Yield: The reported yield of the title compound as a white solid is 79.7 g (80% of theory).

Applications in Synthesis

This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly fused pyrimidine systems which are of significant interest in medicinal and agrochemical research.[6] The hydrazinyl moiety serves as a nucleophile and a precursor for the formation of five- and six-membered heterocyclic rings.

A key application of the precursor, 2-ethoxy-4,6-difluoropyrimidine, is in the synthesis of triazolopyrimidine sulfonamide herbicides.[5] This class of herbicides, which includes compounds like diclosulam, florasulam, and penoxsulam, acts by inhibiting the acetolactate synthase (ALS) enzyme in plants.[7][8][9] The general synthetic scheme involves the reaction of a substituted triazolopyrimidine with a sulfonyl chloride. The 2-ethoxy-4,6-difluoropyrimidine is a crucial starting material for constructing the triazolopyrimidine core of these herbicides.

Caption: General synthetic application of this compound.

Biological Activity

A review of the available literature did not yield any specific studies on the biological activity of this compound itself. Its primary role appears to be that of a synthetic intermediate. However, the broader classes of compounds to which it belongs, namely pyrimidines and hydrazones, are known to exhibit a wide range of biological activities.

-

Pyrimidines: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer, antiviral, antibacterial, and anti-inflammatory agents.[6]

-

Hydrazones: The hydrazone functional group (-NHN=CH-) is present in many compounds with diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, and antitumor activities.[10]

While no direct biological data for the title compound was found, studies on other 6-hydrazinylpyrimidine derivatives have shown promising antitumor activity. For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, with some compounds exhibiting potent activity in the nanomolar range.[11] This suggests that derivatives of this compound could be of interest for future drug discovery efforts.

Conclusion

This compound is a key synthetic intermediate whose value lies in its versatile reactivity, enabling the construction of complex heterocyclic systems. The multi-step synthesis from basic starting materials has been outlined in the literature, with some quantitative data available for key steps. While detailed experimental protocols for all synthetic stages are not fully elaborated in publicly accessible documents, the overall pathway is well-established. The primary application of its precursor is in the synthesis of commercially important triazolopyrimidine sulfonamide herbicides. Although no direct biological activity has been reported for this compound, the pharmacological importance of the pyrimidine and hydrazone scaffolds suggests that its derivatives are worthy of investigation in future drug discovery and development programs. Further research into the biological profile of this compound and its derivatives could unveil novel therapeutic or agrochemical applications.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine | CAS#:166524-66-9 | Chemsrc [chemsrc.com]

- 3. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. musechem.com [musechem.com]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. This compound | 166524-66-9 | Benchchem [benchchem.com]

- 7. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Penoxsulam | C16H14F5N5O5S | CID 11784975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" physical and chemical characteristics

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Core Physical and Chemical Properties

This compound is a polysubstituted pyrimidine derivative.[1] The strategic placement of its functional groups—an ethoxy group, a fluorine atom, and a hydrazinyl moiety—imparts unique reactivity and makes it a versatile building block for more complex heterocyclic systems.[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.[1]

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166524-66-9 | [1][2] |

| Molecular Formula | C6H9FN4O | [2][3][4] |

| Molecular Weight | 172.16 g/mol | [1][2] |

| Melting Point | 141-143 °C | [5] |

| Boiling Point | 336.807 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.43 g/cm³ | [3] |

| Flash Point | 95.9 °C | [3] |

| Exact Mass | 172.07603909 | [2] |

| LogP | 1.07330 | [3] |

| Topological Polar Surface Area | 73.1 Ų | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that highlights key principles of heterocyclic chemistry. The primary route involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyrimidine precursor.

Synthesis of the Precursor: 2-Ethoxy-4,6-difluoropyrimidine

A common pathway to the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starts from 2-ethoxy-4,6-dihydroxypyrimidine.[1] This involves a chlorination step using a reagent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding 2-ethoxy-4,6-dichloropyrimidine.[1] Subsequently, a halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine.[1] This fluorination must be carefully controlled to achieve the desired difluorinated product.[1] An alternative, cost-effective method starts from urea and diethyl sulfate to produce 2-ethoxy-4,6-difluoropyrimidine through a series of steps including cyclization, chlorination, and fluorination.[6]

Final Step: Synthesis of this compound

The final step involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.[5]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is as follows:

-

A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.[5]

-

To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.[5]

-

Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly while maintaining the temperature between 5°C and 10°C with stirring and cooling.[5]

-

After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.[5]

-

The reaction mixture is then allowed to warm to ambient temperature.[5]

-

After a total reaction time of 1 hour, the solid product that has formed is collected by vacuum filtration.[5]

-

The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[5]

-

The final product, this compound, is obtained as a white solid.[5] This protocol yields approximately 79.7 g (80% of theoretical yield).[5]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring.[1] The fluorine atom at the site of attack serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[1]

Reactivity and Chemical Behavior

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms.[1] This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.[1] The ethoxy, fluoro, and hydrazinyl substituents all influence the reactivity of the molecule. The hydrazinyl group, being a strong nucleophile, is a key site for further chemical modifications, allowing for the construction of various fused heterocyclic systems.

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of this compound.

References

- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine | CAS#:166524-66-9 | Chemsrc [chemsrc.com]

- 4. musechem.com [musechem.com]

- 5. prepchem.com [prepchem.com]

- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

In-depth Technical Guide: Physicochemical Properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Disclaimer: This document provides a technical overview of the expected physicochemical properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and the standard methodologies for their determination. As of the latest literature search, specific quantitative solubility and stability data for this compound (CAS No: 166524-66-9) are not publicly available. The information presented herein is based on the known chemistry of related substituted pyrimidines and general principles of pharmaceutical analysis.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] Its unique combination of an ethoxy group, a fluorine atom, and a hydrazinyl moiety suggests a complex reactivity and physicochemical profile.[1] The fluorine atom, in particular, may enhance metabolic stability and binding affinity to biological targets, making this compound a subject of interest for researchers.[1] This guide outlines the anticipated solubility and stability characteristics of this molecule and provides detailed experimental protocols for their quantitative assessment.

Predicted Physicochemical Properties

Based on its chemical structure, the following general properties can be inferred:

-

Appearance: Likely a solid at room temperature.

-

Polarity: The presence of the hydrazinyl and ethoxy groups, along with the nitrogen atoms in the pyrimidine ring, suggests that the molecule possesses both hydrogen bond donor and acceptor capabilities, contributing to a degree of polarity.

Solubility Profile

While specific quantitative data is unavailable, a qualitative solubility profile can be predicted. The synthesis of this compound reportedly utilizes solvents such as dimethyl sulfoxide (DMSO) and ethanol, indicating its likely solubility in polar aprotic and polar protic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Soluble | The use of DMSO in its synthesis suggests good solubility.[1] These solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | Ethanol is used as a solvent in the hydrazine substitution step, indicating at least moderate solubility, particularly with heating.[1] Hydrogen bonding with the solvent is possible. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the molecule would likely limit its solubility in non-polar solvents. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the pyrimidine ring and the ethoxy group may limit aqueous solubility. The hydrazinyl group could slightly enhance it through hydrogen bonding. pH will likely affect solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is crucial for its handling, storage, and potential application in drug formulations. The presence of the hydrazinyl group may make the molecule susceptible to oxidation. The ethoxy group and the pyrimidine ring could be prone to hydrolysis under certain pH conditions.

Table 2: Potential Stability Concerns and Influencing Factors

| Stability Type | Potential Degradation Pathways | Influencing Factors |

| Chemical Stability | Oxidation of the hydrazinyl group, Hydrolysis of the ethoxy group or pyrimidine ring. | pH, presence of oxidizing agents, temperature, moisture. |

| Thermal Stability | Decomposition at elevated temperatures. | Temperature, duration of heat exposure. |

| Photostability | Degradation upon exposure to UV or visible light. | Light intensity, wavelength, duration of exposure. |

Experimental Protocol for Stability Indicating Method (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H2O2) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specific period.

-

At defined time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Keep the solution at room temperature or slightly elevated temperature.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Expose a solution of the compound to the same temperature.

-

Analyze samples at different time points.

-

-

Photodegradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Maintain a dark control sample in parallel.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in identifying the degradation products.

-

Caption: Workflow for a forced degradation study to assess the stability of the compound.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a framework for understanding its likely solubility and stability characteristics. The provided experimental protocols offer a starting point for researchers and drug development professionals to quantitatively assess these critical parameters. Such studies are indispensable for the further development and potential application of this and other novel chemical entities.

References

Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical intermediate 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (CAS No. 166524-66-9). Due to the limited availability of experimentally-derived spectroscopic data in public-domain literature, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a comprehensive description of its synthetic pathway. This information is crucial for researchers utilizing this compound in the synthesis of more complex heterocyclic systems. The guide includes structured data tables, detailed experimental protocols for its synthesis, and logical workflow diagrams to facilitate its practical application in a research and development setting.

Introduction

This compound is a polysubstituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates several key functional groups: an ethoxy group, a fluorine atom, and a nucleophilic hydrazinyl moiety. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom, makes it susceptible to nucleophilic substitution, while the hydrazinyl group is a precursor for the formation of various five- and six-membered heterocyclic rings, such as pyrazoles.[1] These features make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials.

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 166524-66-9 | [1] |

| Molecular Formula | C₆H₉FN₄O | [2] |

| Molecular Weight | 172.16 g/mol | [1][2] |

| Predicted Density | 1.43 g/cm³ | [3] |

| Predicted Boiling Point | 336.8 °C at 760 mmHg | [3] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, multi-nuclear NMR, IR, and MS techniques are critical for its characterization. The following tables summarize the predicted spectroscopic data based on established chemical shift and absorption frequency principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Predicted chemical shifts (δ) are presented in parts per million (ppm).

Table 3.1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Ethoxy) | ~1.3 – 1.5 | Triplet |

| OCH₂ (Ethoxy) | ~4.4 – 4.6 | Quartet |

| NH₂ (Hydrazinyl) | ~5.5 – 6.5 | Broad Singlet |

| NH (Hydrazinyl) | Not specified | Broad Singlet |

| CH (Pyrimidine Ring) | Not specified | Singlet |

Table 3.2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethoxy) | ~14 |

| OCH₂ (Ethoxy) | ~63 |

| C5 (Pyrimidine Ring) | Not specified |

| C2, C4, C6 (Pyrimidine Ring) | ~160 – 165 (C-F coupling expected) |

Table 3.3: Predicted ¹⁹F NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C4-F | ~ -120 to -140 (relative to CFCl₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | ~3300 |

| C-H Stretch (Alkyl) | ~2850 - 3000 |

| C=N Stretch (Pyrimidine Ring) | ~1550 - 1650 |

| C-O Stretch (Ethoxy) | ~1050 - 1250 |

| C-F Stretch | ~1000 - 1100 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Table 3.5: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 173.0835 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. The most common route involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.

Synthetic Workflow

The overall process can be visualized as a multi-step synthesis starting from simpler precursors to build the pyrimidine core, followed by functionalization.

Caption: Synthetic pathway for this compound.

Detailed Protocol: Hydrazine Substitution

This protocol details the final step of the synthesis.

-

Reaction Setup: 2-ethoxy-4,6-difluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol.

-

Reagent Addition: The solution is cooled to a temperature between 5°C and 10°C. Hydrazine hydrate (1-1.2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction and prevent di-substitution.[1]

-

Reaction Execution: After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently refluxed (e.g., 80°C) for several hours (typically 2-8 hours) to ensure the reaction goes to completion.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Characterization Workflow

A logical workflow for the characterization of the synthesized product is essential to confirm its identity and purity.

Caption: Workflow for spectroscopic characterization of the final product.

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its unique combination of functional groups. While experimental spectroscopic data remains scarce in the public domain, the predicted values and established synthetic protocols provided in this guide offer a solid foundation for its use in research and development. The methodologies outlined for its synthesis and characterization are robust and based on well-understood principles of organic chemistry, enabling its effective application in the creation of novel and complex molecules.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for performing nucleophilic substitution on 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile building block in medicinal chemistry. The provided methodology is based on established principles of nucleophilic aromatic substitution on fluorinated pyrimidine scaffolds.

Introduction

Fluorinated pyrimidines are a class of heterocyclic compounds of significant interest in drug discovery due to their unique chemical properties and biological activities. The presence of a fluorine atom on the pyrimidine ring enhances metabolic stability and can modulate the compound's binding affinity to biological targets. This compound serves as a key intermediate for the synthesis of a diverse range of substituted pyrimidine derivatives. The fluorine atom at the C4 position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This protocol details a general procedure for such a substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a generic primary amine nucleophile (R-NH2) as an example. The reaction conditions can be adapted for other nucleophiles.

Materials:

-

This compound

-

Primary amine (R-NH2)

-

Acetonitrile (anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. DIPEA acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.

-

Nucleophile Addition: Add the primary amine (R-NH2) (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between dichloromethane (DCM) and water.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine derivative.

-

Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value/Description | Notes |

| Starting Material | This compound | --- |

| Nucleophile | Primary Amine (R-NH2) | Other nucleophiles (e.g., secondary amines, thiols, alcohols) can be used. |

| Solvent | Acetonitrile | Other polar aprotic solvents like DMF or THF can be explored. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Other non-nucleophilic bases such as triethylamine can also be employed. |

| Stoichiometry | 1.0 eq Substrate : 1.2 eq Nucleophile : 1.5 eq Base | A slight excess of the nucleophile and base is used to drive the reaction to completion. |

| Temperature | Room Temperature | The reaction temperature can be adjusted depending on the reactivity of the nucleophile. |

| Expected Product | 2-Ethoxy-4-(alkylamino)-6-hydrazinylpyrimidine | The structure will vary based on the nucleophile used. |

| Potential Side Product | 2-Ethoxy-4,6-bis(alkylamino)pyrimidine | Di-substitution can occur, especially with prolonged reaction times or excess nucleophile.[1] |

Experimental Workflow

Caption: Workflow for the nucleophilic substitution on this compound.

Signaling Pathways and Logical Relationships

The nucleophilic aromatic substitution (SNAr) on the fluorinated pyrimidine ring proceeds through a well-established mechanism. The electron-withdrawing nature of the ring nitrogens and the fluorine atom activates the C4 position for nucleophilic attack.

References

Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors using 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of kinases. This application note details the use of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine as a key starting material for the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

This compound is a versatile building block for the construction of fused pyrimidine heterocyclic systems. The presence of the reactive hydrazinyl group facilitates the formation of a pyrazole ring through condensation with a suitable 1,3-dicarbonyl equivalent. The ethoxy and fluoro substituents on the pyrimidine ring can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final inhibitor, such as metabolic stability and target binding affinity.

This document provides a detailed protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine CDK2 inhibitor, a summary of its biological activity, and an overview of the CDK2 signaling pathway.

Data Presentation

The following table summarizes the in vitro biological activity of a series of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against Cyclin-Dependent Kinase 2 (CDK2). The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |

| 1 | 4-Amino-1-(2-ethoxypyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A | 85 | Fictional, representative data |

| 2 | 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A | 52 | Fictional, representative data |

| 3 | N-Cyclopropyl-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2/cyclin A | 25 | Fictional, representative data |

| 4 | 1-(2-Ethoxy-4-fluoropyrimidin-6-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CDK2/cyclin A | 15 | Fictional, representative data |

Experimental Protocols

Synthesis of 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 2)

This protocol describes a two-step synthesis of a representative pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor starting from this compound.

Step 1: Synthesis of 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile

Materials:

-

This compound (1.0 eq)

-

Ethyl 2-cyano-3-ethoxyacrylate (1.1 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile as a solid.

Step 2: Cyclization to 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

-

5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

In a round-bottom flask, suspend 5-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide.

-

Heat the mixture to 150-160 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-Amino-1-(2-ethoxy-4-fluoropyrimidin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine.

-

Characterize the final product by NMR, Mass Spectrometry, and Elemental Analysis.

Visualizations

Synthesis Workflow

Caption: Synthetic route to a pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitor.

CDK2 Signaling Pathway in Cell Cycle Progression

Caption: Simplified CDK2 signaling pathway in G1/S phase transition of the cell cycle.

Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a valuable building block in medicinal chemistry. The protocols are compiled from established synthetic routes and are intended for laboratory use by trained professionals.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic workflow involves the construction of the pyrimidine core, followed by sequential halogenation and hydrazinolysis to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This step involves the formation of the pyrimidine ring through the condensation of O-ethylisourea with a malonic acid derivative.[1]

-

Step 1a: Preparation of O-Ethylisourea Sulfate. In a suitable reaction vessel, urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to yield O-ethylisourea sulfate.[2][3]

-

Step 1b: Cyclocondensation. The prepared O-ethylisourea salt is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent (e.g., ethanol or methanol).[1][3] The reaction is typically carried out at a temperature ranging from 0°C to room temperature.[3] After the reaction is complete, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The dihydroxy-pyrimidine intermediate is chlorinated using a suitable chlorinating agent.

-

Protocol: To a slurry of 2-ethoxy-4,6-dihydroxypyrimidine in an aprotic solvent, a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.[1] The reaction mixture is heated, often in the presence of a base like triethylamine, to facilitate the conversion.[2] The reaction progress can be monitored by techniques like liquid chromatography. Upon completion, the excess chlorinating agent is removed, and the product is isolated.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

A halogen exchange reaction is performed to replace the chloro groups with fluoro groups.

-

Protocol: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF), in a suitable solvent.[2] The reaction is typically heated to between 80-120°C for several hours.[2] After the reaction, the product is isolated and purified, for instance, by reduced pressure distillation, to yield 2-ethoxy-4,6-difluoropyrimidine.[2]

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by hydrazine.[1]

-

Protocol: A mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g) is cooled to 5-10°C.[2] Triethylamine (0.67 mol) is added, followed by the slow addition of hydrazine hydrate (0.68 mol) while maintaining the temperature.[2] The mixture is stirred for an additional 15 minutes with cooling and then allowed to warm to room temperature over a total of 1 hour.[2] The resulting solid product is collected by vacuum filtration, washed with water and then ethanol, and dried.[2]

III. Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |

| 1 | Urea, Diethyl Sulfate, Diethyl Malonate | Base (e.g., Sodium Ethoxide) | 2-Ethoxy-4,6-dihydroxypyrimidine | Good | High | [4] |

| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃), Triethylamine | 2-Ethoxy-4,6-dichloropyrimidine | - | - | [2] |

| 3 | 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride (KF) | 2-Ethoxy-4,6-difluoropyrimidine | 82.7% | 99.1% | [2] |

| 4 | 2-Ethoxy-4,6-difluoropyrimidine | Hydrazine Hydrate, Triethylamine | This compound | 80% | - | [2] |

IV. Derivatives of this compound

The hydrazinyl group in this compound is a reactive handle that can be used to synthesize a variety of derivatives. For example, the hydrazine moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out by stirring the pyrimidine and the carbonyl compound in a suitable solvent, such as ethanol, at room temperature or with gentle heating.

Further derivatization can be achieved through acylation of the hydrazinyl group.

While specific examples of derivatives starting from this compound are not extensively reported in the searched literature, the reactivity of the hydrazinyl group is a well-established principle in organic synthesis, allowing for the generation of diverse compound libraries for applications in drug discovery and materials science.

V. Safety and Handling

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

-

Hydrazine hydrate is toxic and corrosive; handle with extreme care.

-

Phosphorus oxychloride is corrosive and reacts violently with water.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. This compound | 166524-66-9 | Benchchem [benchchem.com]

- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 3. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]

Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a highly versatile heterocyclic building block used in the synthesis of complex molecules for pharmaceutical and materials science research. Its electron-deficient pyrimidine ring and nucleophilic hydrazinyl group make it an ideal precursor for constructing fused heterocyclic systems.[1] A prominent application is its reaction with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines. This scaffold is of significant interest in drug discovery, forming the core of molecules investigated as anti-tumor and anti-inflammatory agents.[2]

The reaction involves a condensation-cyclization sequence where the hydrazinyl moiety attacks the dicarbonyl compound, ultimately displacing the fluorine atom via a nucleophilic aromatic substitution (SNAᵣ) mechanism to form the fused pyrazole ring. Given the potential for isomerism and side reactions, unambiguous structural confirmation of the final product is critical. This note provides a detailed protocol for the synthesis of a representative product, 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and its comprehensive characterization using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The overall synthetic transformation is depicted below. The hydrazinyl group of the starting pyrimidine reacts with the two carbonyl groups of acetylacetone, leading to a cyclization that forms the pyrazole ring and displaces the fluoride leaving group.

Caption: Synthesis of 2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Experimental Protocols

This section outlines the procedures for the synthesis of the title compound and its subsequent analysis by NMR.

1. Synthesis Protocol: 2-Ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine

-

Reagents & Equipment :

-

This compound (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Absolute Ethanol (EtOH)

-